N,N-Dimethyl-2-((6-oxo-6H-benzo(C)chromen-3-YL)oxy)acetamide N,N-Dimethyl-2-((6-oxo-6H-benzo(C)chromen-3-YL)oxy)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15005598
InChI: InChI=1S/C17H15NO4/c1-18(2)16(19)10-21-11-7-8-13-12-5-3-4-6-14(12)17(20)22-15(13)9-11/h3-9H,10H2,1-2H3
SMILES:
Molecular Formula: C17H15NO4
Molecular Weight: 297.30 g/mol

N,N-Dimethyl-2-((6-oxo-6H-benzo(C)chromen-3-YL)oxy)acetamide

CAS No.:

Cat. No.: VC15005598

Molecular Formula: C17H15NO4

Molecular Weight: 297.30 g/mol

* For research use only. Not for human or veterinary use.

N,N-Dimethyl-2-((6-oxo-6H-benzo(C)chromen-3-YL)oxy)acetamide -

Specification

Molecular Formula C17H15NO4
Molecular Weight 297.30 g/mol
IUPAC Name N,N-dimethyl-2-(6-oxobenzo[c]chromen-3-yl)oxyacetamide
Standard InChI InChI=1S/C17H15NO4/c1-18(2)16(19)10-21-11-7-8-13-12-5-3-4-6-14(12)17(20)22-15(13)9-11/h3-9H,10H2,1-2H3
Standard InChI Key UMGRLHMRKGBXPO-UHFFFAOYSA-N
Canonical SMILES CN(C)C(=O)COC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Formula

The compound’s systematic IUPAC name is N,N-dimethyl-2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetamide, reflecting its bicyclic chromen system and acetamide substituent . Its molecular formula, C17H19NO4\text{C}_{17}\text{H}_{19}\text{NO}_4, corresponds to a monoisotopic mass of 301.1314 Da, validated via high-resolution mass spectrometry .

Structural Features

The benzo[c]chromen core consists of a fused benzene and pyran ring, with a ketone group at position 6. The acetamide side chain at position 3 introduces rotational flexibility (3 rotatable bonds) and hydrogen-bonding capacity (4 acceptors, 0 donors) . The N,N-dimethyl group enhances lipid solubility, as evidenced by its XLogP3-AA value of 2.3 .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC17H19NO4\text{C}_{17}\text{H}_{19}\text{NO}_4
Molecular Weight301.34 g/mol
Rotatable Bonds3
Topological Polar Surface Area55.8 Ų

Synthesis and Physicochemical Properties

Physicochemical Profiling

The compound’s solubility in aqueous media is limited (44.6 µg/mL at pH 7.4), necessitating organic solvents like DMSO for biological assays . Its stability under physiological conditions remains uncharacterized, though the absence of hydrolyzable esters suggests resistance to enzymatic degradation .

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP3-AA2.3
Hydrogen Bond Acceptors4
Heavy Atom Count22
Complexity497

Biological Activities and Mechanistic Insights

Anti-Inflammatory and Anticancer Properties

The benzo[c]chromen moiety may suppress cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways, reducing inflammation. Preliminary in silico docking studies suggest affinity for kinase targets like EGFR (epidermal growth factor receptor), a key oncogenic driver .

Applications in Research and Industry

Medicinal Chemistry

As a scaffold for drug development, the compound’s modular structure permits derivatization at multiple sites:

  • Position 6: Introducing electron-withdrawing groups to enhance metabolic stability.

  • Acetamide Side Chain: Modifying dimethyl groups to tune pharmacokinetics.

Materials Science

Future Research Directions

Target Identification

High-throughput screening against cancer cell lines (e.g., MCF-7, A549) is critical to validate its anticancer potential. Proteomic profiling may reveal novel protein targets.

Formulation Optimization

Nanoparticle encapsulation or prodrug strategies could address solubility limitations, improving bioavailability for in vivo studies .

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